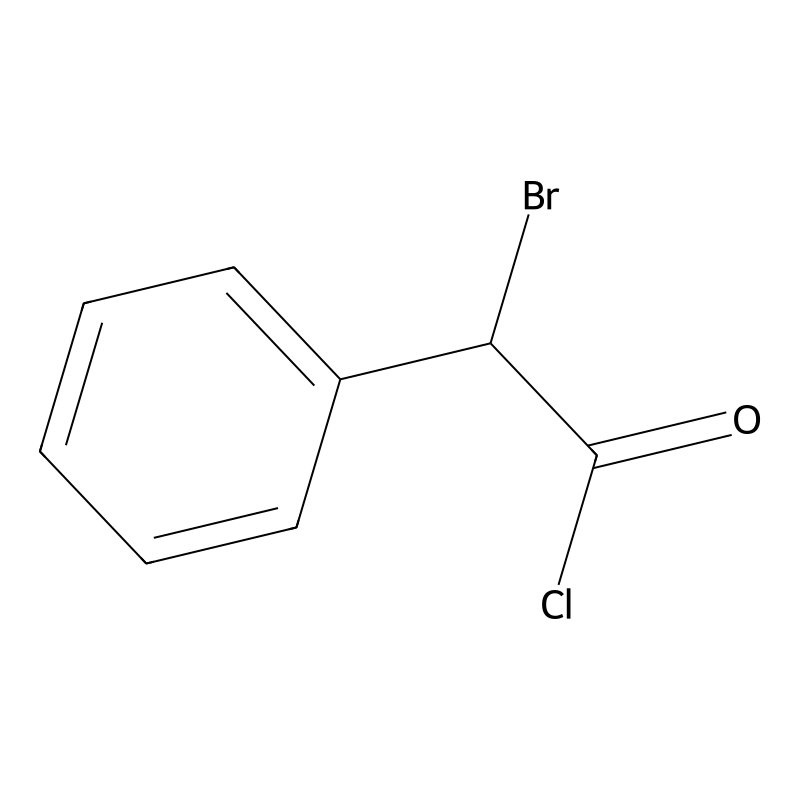2-Bromo-2-phenylacetyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Bromo-2-phenylacetyl chloride is a versatile intermediate used in organic synthesis for the preparation of various organic compounds. Its structure features a bromo and a chloro substituent on the same carbon atom, which allows for diverse functional group transformations.
One reported method for the synthesis of 2-bromo-2-phenylacetyl chloride involves the reaction of phenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst like N,N-dimethylformamide (DMF) []. This reaction scheme demonstrates the transformation of a carboxylic acid into an acyl chloride using a chlorinating agent.
Applications:
While specific research applications of 2-bromo-2-phenylacetyl chloride are not widely documented, its chemical structure suggests potential applications in various areas of scientific research:
Preparation of ketones and enones
The bromo and chloro substituents can be exploited for nucleophilic substitution reactions, allowing the introduction of various functional groups like alkyl, aryl, or alkoxy groups. This can be useful for the synthesis of diverse ketones and enones, which are important building blocks in organic molecules [].
Ring-opening reactions
The presence of the strained three-membered ring system (bromoketone) makes this molecule susceptible to ring-opening reactions with various nucleophiles. This can be utilized for the synthesis of heterocyclic compounds, which are found in many natural products and pharmaceuticals [].
Cross-coupling reactions
The bromo and chloro functionalities can participate in different cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, enabling the formation of carbon-carbon bonds with diverse coupling partners. This strategy can be employed for the construction of complex organic molecules [].
2-Bromo-2-phenylacetyl chloride is an organobromine compound with the molecular formula C₈H₆BrClO. It is characterized by a bromine atom and a phenylacetyl chloride moiety, making it a significant intermediate in organic synthesis. The compound is typically encountered as a colorless to pale yellow liquid with a pungent odor. It exhibits reactivity due to the presence of both the bromine and acyl chloride functional groups, which facilitate various
- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution, where the bromine atom is replaced by nucleophiles such as amines, alcohols, or thiols. This reaction can proceed via either the SN1 or SN2 mechanism depending on the nucleophile and reaction conditions.
- Reduction Reactions: It can be reduced to 2-phenylacetyl chloride using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: Oxidative processes can convert this compound into corresponding acids or ketones, expanding its utility in synthetic chemistry.
The biological activity of 2-bromo-2-phenylacetyl chloride is primarily linked to its role as a reactive intermediate in the synthesis of pharmaceuticals. Its ability to react with β-lactams containing amino groups has been noted, leading to acetylated derivatives that may exhibit antimicrobial properties. The compound's interaction with various biological targets suggests potential applications in drug development, particularly in creating new antibiotic agents.
Synthetic Routes
2-Bromo-2-phenylacetyl chloride can be synthesized through several methods:
- Bromination of Phenylacetyl Chloride: This method involves treating phenylacetyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. Controlled conditions are essential to ensure selective bromination at the alpha position.
- Industrial Production: In industrial settings, large-scale bromination processes are utilized, often conducted in continuous flow reactors to maintain consistent conditions and high yields. The product is purified through distillation or recrystallization.
Reaction Conditions
The synthesis typically requires careful control of temperature and concentration to avoid side reactions and ensure high purity of the final product.
2-Bromo-2-phenylacetyl chloride serves multiple purposes in organic synthesis:
- Intermediate in Drug Synthesis: It is used as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
- Reagent in Organic Chemistry: The compound acts as a reagent for introducing bromine into organic molecules, facilitating further transformations.
Research has demonstrated that 2-bromo-2-phenylacetyl chloride interacts effectively with β-lactams, yielding acetylated products under specific conditions. Notably, it reacts differently with various substrates, highlighting the influence of molecular structure on reaction pathways. Such studies underscore its potential utility in developing novel therapeutic agents.
Similar CompoundsCompound Name Structure Characteristics Reactivity Profile Phenylacetyl Chloride Lacks bromine substitution Less reactive towards nucleophiles 2-Chloro-2-phenylacetyl Chloride Contains chlorine instead of bromine Different reactivity and selectivity 2-Iodo-2-phenylacetyl Chloride Contains iodine, larger and more reactive Different reaction pathways due to iodine's size
Uniqueness
| Compound Name | Structure Characteristics | Reactivity Profile |
|---|---|---|
| Phenylacetyl Chloride | Lacks bromine substitution | Less reactive towards nucleophiles |
| 2-Chloro-2-phenylacetyl Chloride | Contains chlorine instead of bromine | Different reactivity and selectivity |
| 2-Iodo-2-phenylacetyl Chloride | Contains iodine, larger and more reactive | Different reaction pathways due to iodine's size |
2-Bromo-2-phenylacetyl chloride stands out due to its specific reactivity profile influenced by the bromine atom. This unique feature makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering distinct advantages over its analogs. Its ability to participate in diverse
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








